molecular formula C7H9F3N2O B15223360 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B15223360
M. Wt: 194.15 g/mol
InChI Key: SDXGYKCLNKNRTI-UHFFFAOYSA-N
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Description

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoroethyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with a trifluoroethylating agent. One common method is the reaction of 1H-pyrazole-5-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanol

InChI

InChI=1S/C7H9F3N2O/c1-5(13)6-2-3-11-12(6)4-7(8,9)10/h2-3,5,13H,4H2,1H3

InChI Key

SDXGYKCLNKNRTI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NN1CC(F)(F)F)O

Origin of Product

United States

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